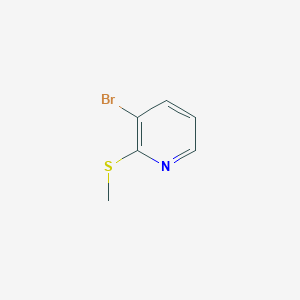
3-溴-2-(甲硫基)吡啶
描述
3-Bromo-2-(methylthio)pyridine, also known as 3-BMP, is a heterocyclic aromatic compound that has been widely studied in recent years due to its potential applications in scientific research. It is a colorless, odorless solid that is relatively stable under normal conditions. 3-BMP is of particular interest due to its unique properties and potential uses in the laboratory.
科学研究应用
化学合成
“3-溴-2-(甲硫基)吡啶”被用于化学合成的各个研究领域 . 它由于其独特的结构和反应性,是合成复杂分子的关键成分 .
材料科学
该化合物在材料科学领域也得到应用 . 它独特的性质可以用于开发具有所需特性的新材料 .
色谱法
“3-溴-2-(甲硫基)吡啶”可以作为标准品或试剂用于色谱法 . 它独特的性质使其适用于各种色谱技术 .
分析化学
“3-溴-2-(甲硫基)吡啶”用于分析化学,用于识别和定量其他物质 . 它独特的结构和反应性使其成为分析方法中宝贵的工具 .
生物学研究
据报道,吡啶衍生物,如“3-溴-2-(甲硫基)吡啶”,具有多种治疗应用 . 它们已知具有抗癌、降压、抗溃疡、抗菌以及许多其他治疗应用 .
药物化学
“3-溴-2-(甲硫基)吡啶”是药物化学中重要的化合物 . 它是许多具有生物活性的化合物和天然存在的物质(如生物碱、酶或多肽)的关键骨架 .
安全和危害
The safety data sheet for 3-Bromo-2-(methylthio)pyridine indicates that it should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .
作用机制
Target of Action
3-Bromo-2-(methylthio)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of 3-Bromo-2-(methylthio)pyridine involves its interaction with the organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-2-(methylthio)pyridine are primarily related to the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound’s role in the sm coupling suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the reaction conditions and the nature of the organoboron reagents involved .
Result of Action
The result of the action of 3-Bromo-2-(methylthio)pyridine is the formation of new carbon-carbon bonds via the SM coupling . This leads to the synthesis of new organic compounds, contributing to various areas of organic chemistry .
生化分析
Biochemical Properties
3-Bromo-2-(methylthio)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways .
Cellular Effects
The effects of 3-Bromo-2-(methylthio)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 3-Bromo-2-(methylthio)pyridine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Bromo-2-(methylthio)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling. Additionally, 3-Bromo-2-(methylthio)pyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-2-(methylthio)pyridine can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 3-Bromo-2-(methylthio)pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(methylthio)pyridine vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while at higher doses, toxic or adverse effects can occur. Threshold effects have been observed, where a certain dosage level leads to a significant change in biological response. High doses of 3-Bromo-2-(methylthio)pyridine have been associated with hepatotoxicity and nephrotoxicity in animal studies .
Metabolic Pathways
3-Bromo-2-(methylthio)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can lead to changes in metabolic flux and metabolite levels. The compound can be metabolized into various intermediates, which may have different biological activities and effects .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-(methylthio)pyridine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 3-Bromo-2-(methylthio)pyridine within specific tissues can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 3-Bromo-2-(methylthio)pyridine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-Bromo-2-(methylthio)pyridine can provide insights into its mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
3-bromo-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRUCGBRGXJVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501580 | |
| Record name | 3-Bromo-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51933-77-8 | |
| Record name | 3-Bromo-2-(methylthio)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51933-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



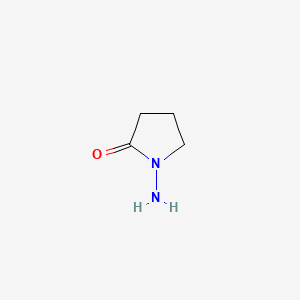


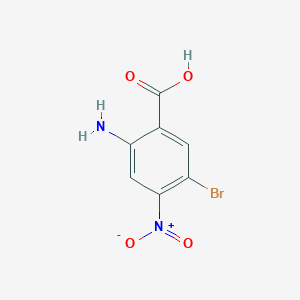
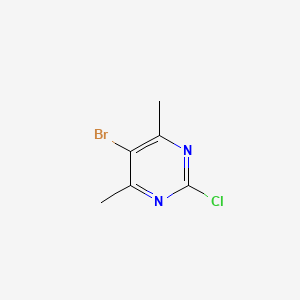



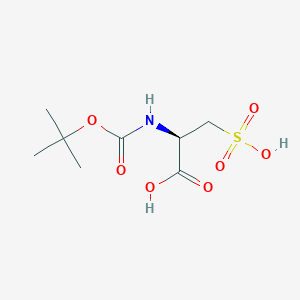

![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)


![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)